[3-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid
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Overview
Description
[3-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a compound of interest in various fields of chemistry and biology It features a piperidine ring substituted with a tert-butoxycarbonylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the acetic acid moiety. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with bromoacetic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[3-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as thionyl chloride and dicyclohexylcarbodiimide (DCC) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
[3-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [3-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with biological targets. The acetic acid moiety can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Similar in structure due to the presence of the tert-butoxycarbonyl group.
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Shares the tert-butyl group and is used in similar synthetic applications.
Uniqueness
[3-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is unique due to its combination of a piperidine ring, a Boc-protected amine, and an acetic acid moiety. This combination allows for versatile chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-7-10-5-4-6-15(8-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNLFNAVZBJVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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